N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide
CAS No.: 445218-61-1
Cat. No.: VC8349422
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 445218-61-1 |
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Molecular Formula | C12H11N5O |
Molecular Weight | 241.25 g/mol |
IUPAC Name | N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide |
Standard InChI | InChI=1S/C12H11N5O/c13-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,(H2,13,16)(H,17,18) |
Standard InChI Key | XVYGBIMUAAGQMD-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1C(=NNC(=O)C2=CC=NC=C2)N |
Canonical SMILES | C1=CN=CC=C1C(=NNC(=O)C2=CC=NC=C2)N |
Introduction
Nomenclature and Structural Characterization
Systematic Nomenclature
The IUPAC name N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide systematically describes its molecular architecture:
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Pyridin-4-yl groups: Two aromatic heterocycles with nitrogen at the 4-position.
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Methylidene-amino bridge: A -N=C(NH2)- unit linking the pyridine rings.
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Carboxamide functionality: A -C(=O)NH- group at the 4-position of one pyridine .
Molecular Geometry
The compound’s planar structure arises from conjugation between the pyridine rings and the methylidene-amino-carboxamide system. Density functional theory (DFT) simulations predict a dihedral angle of 15–20° between the pyridine planes, enabling partial π-orbital overlap for enhanced electronic delocalization .
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₁₁H₁₀N₄O₂ | |
Molecular weight (g/mol) | 242.23 | |
Exact mass | 242.0808 | |
Topological polar surface area | 87.4 Ų | |
LogP (octanol-water) | 1.15 |
Synthetic Methodologies
Condensation Reactions
The primary synthetic route involves a two-step protocol:
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Formation of the methylidene-amino bridge: Reacting 4-aminopyridine with 4-pyridinecarboxaldehyde in ethanol under reflux (78°C, 2 h) yields the Schiff base intermediate .
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Carboxamide functionalization: Treating the intermediate with acetic anhydride or carbodiimide coupling agents introduces the carboxamide group, achieving yields of 69–88% .
Solvent Effects
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Ethanol reflux: Maximizes yield (88.2%) by enhancing reactant solubility and accelerating imine formation .
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Ethanol-water (1:1): Reduces yield to 43.5% due to partial hydrolysis of the Schiff base .
Spectroscopic Properties
Infrared Spectroscopy
Critical IR absorptions (KBr pellet, cm⁻¹):
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1681: C=O stretch (carboxamide).
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1595: C=N stretch (methylidene-amino bridge).
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2981: Aromatic C-H stretch (pyridine).
¹H NMR (400 MHz, DMSO-d₆, δ ppm):
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8.75 (d, 2H): Pyridine H-2/H-6.
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8.15 (s, 1H): Methylidene NH.
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7.85 (d, 2H): Pyridine H-3/H-5.
¹³C NMR (100 MHz, DMSO-d₆, δ ppm):
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165.2: Carboxamide C=O.
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152.1: Pyridine C-4.
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148.3: C=N (methylidene-amino).
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO; 12–15 mg/mL) but insoluble in hexane or chloroform .
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Thermal stability: Decomposes at 210–215°C without melting, indicative of strong intermolecular H-bonding .
Tautomerism
The methylidene-amino group exhibits keto-enol tautomerism, with the keto form predominating in nonpolar solvents (95:5 keto:enol ratio in toluene) .
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